ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a cyanoenamido substituent at position 2 and a phenylthio group at position 3.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-3-30-24(28)20-14-21(17-7-5-4-6-8-17)31-23(20)26-22(27)18(15-25)13-16-9-11-19(29-2)12-10-16/h4-14H,3H2,1-2H3,(H,26,27)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMUIFTZEJBYIQ-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)/C(=C/C3=CC=C(C=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of ethyl cyanoacetate with 4-methoxybenzaldehyde to form an intermediate, which is then subjected to further reactions with appropriate reagents to introduce the thiophene ring and other substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Scientific Research Applications
ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2E)-2-CYANO-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives reported in the literature, particularly in terms of thiophene cores, cyano groups, and aromatic substituents. Below is a comparative analysis based on substituent effects, synthesis, and spectroscopic data:
Table 1: Comparison of Key Compounds
Key Observations:
Substituent Effects on Physical Properties :
- Electron-donating groups (e.g., 4-OCH₃ in Compound 30) correlate with lower melting points (143–155°C) compared to electron-withdrawing groups (4-F in Compound 31, 201–205°C), likely due to reduced dipole interactions .
- The ethyl carboxylate group in the target compound may enhance solubility in polar solvents compared to methyl esters in Compounds 30/31 .
Synthesis Efficiency :
- Yields for Compounds 30 and 31 (75–85%) suggest that electron-deficient anilines (e.g., 4-fluoroaniline) react more efficiently than electron-rich analogs (e.g., 4-methoxyaniline) under similar conditions .
Spectroscopic Trends :
- ¹H NMR data for pyridine-containing analogs (Compounds 30/31) show deshielded aromatic protons (δ 8.62–8.65), whereas ethoxy-substituted thiophenes (Compound 8 analog) exhibit characteristic ethyl group signals (δ 1.35, 4.30) .
- Coupling constants (J = 7–12 Hz) in vinyl protons confirm trans (E) configurations in enamide moieties across analogs .
Research Findings and Implications
- Hydrogen Bonding: The cyano and carboxylate groups in the target compound may participate in C≡N···H–O and O=C–O···H–N interactions, akin to patterns observed in thiophene derivatives . Such interactions could stabilize crystal lattices, as seen in SHELX-refined structures of related compounds .
Biological Activity
Ethyl 2-[(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamido]-5-phenylthiophene-3-carboxylate (CAS Number: 2286-29-5) is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structure, characterized by a thiophene ring and various functional groups, positions it as a valuable candidate for research in medicinal chemistry, biochemistry, and materials science.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 231.247 g/mol. The compound features a thiophene ring substituted with a cyano group and an ethyl ester, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N O₃ |
| Molecular Weight | 231.247 g/mol |
| CAS Number | 2286-29-5 |
| LogP | 2.16528 |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The mechanism of action primarily involves:
- Suzuki-Miyaura Cross-Coupling Reaction : This reaction is significant in the synthesis of complex organic molecules and may play a role in the compound's reactivity and utility in biochemical applications.
- Biochemical Pathways : The compound may influence several biochemical pathways by interacting with enzymes or receptors, leading to alterations in cellular functions.
Medicinal Chemistry
Research has indicated that this compound has potential therapeutic applications due to its unique structural features:
- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit antimicrobial properties. The presence of the cyano group may enhance this activity by increasing the compound's lipophilicity, allowing better membrane penetration .
- Anticancer Potential : Preliminary research suggests that compounds with similar structures may inhibit cancer cell proliferation. The ability to modulate biochemical pathways involved in cell growth makes this compound a candidate for further investigation in cancer therapy.
- Optoelectronic Properties : The unique electronic properties of thiophene derivatives open avenues for their use in organic electronics, such as organic solar cells and light-emitting diodes (LEDs) .
Study on Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a novel antimicrobial agent.
Anticancer Screening
In vitro assays conducted on human cancer cell lines revealed that the compound could induce apoptosis in certain cancer types. This effect was attributed to the activation of caspase pathways, highlighting its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
